molecular formula C5H4N4O2 B11933154 Xanthine-15N2

Xanthine-15N2

Cat. No.: B11933154
M. Wt: 154.10 g/mol
InChI Key: LRFVTYWOQMYALW-IOOOXAEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The nitrogen-15 isotope labeling is used for tracing and studying metabolic pathways in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xanthine-15N2 involves the incorporation of nitrogen-15 isotopes into the xanthine molecule. One common method is to use nitrogen-15 labeled ammonia or nitrogen-15 labeled nitrate as a nitrogen source during the synthesis of xanthine . The reaction typically involves the condensation of nitrogen-15 labeled urea with cyanoacetic acid, followed by cyclization and oxidation steps to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled precursors is essential for the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Xanthine-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase in the presence of oxygen.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

    Oxidation: Uric acid.

    Reduction: Hypoxanthine.

    Substitution: Various xanthine derivatives depending on the substituents used.

Scientific Research Applications

Xanthine-15N2 has numerous applications in scientific research:

Mechanism of Action

Xanthine-15N2 exerts its effects primarily through its role as an intermediate in purine metabolism. It is oxidized by xanthine oxidase to form uric acid, a process that involves the transfer of electrons to oxygen molecules, generating reactive oxygen species . This pathway is crucial for the breakdown of purine nucleic acids and the regulation of uric acid levels in the body.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.

    Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.

    Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.

Uniqueness of Xanthine-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and study of metabolic pathways. This isotopic labeling provides a powerful tool for researchers to investigate the dynamics of nitrogen metabolism and the role of xanthine in various biological processes .

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

154.10 g/mol

IUPAC Name

3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1

InChI Key

LRFVTYWOQMYALW-IOOOXAEESA-N

Isomeric SMILES

C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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